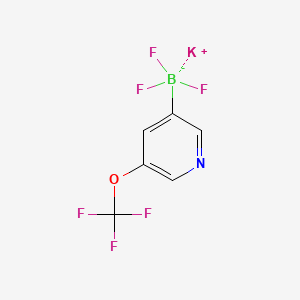
Potassium trifluoro(5-(trifluoromethoxy)pyridin-3-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide involves the use of potassium trifluoroborate salts, which are moisture- and air-stable . These salts are prepared by reacting the corresponding boronic acid with potassium fluoride in the presence of a suitable solvent . The resulting product is then purified and isolated for further use .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents . The reaction conditions are generally mild, making the compound suitable for various applications .
Major Products
The major products formed from these reactions include boronic acids, esters, and borohydrides, which are useful intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide involves its role as a coupling partner in Suzuki–Miyaura reactions . The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide
- Potassium 2-methoxypyridine-5-trifluoroborate
Uniqueness
Potassium trifluoro[5-(trifluoromethoxy)pyridin-3-yl]boranuide is unique due to its trifluoromethoxy group, which imparts enhanced stability and reactivity compared to other trifluoroborate compounds . This makes it a valuable reagent in various chemical transformations and industrial applications .
Properties
Molecular Formula |
C6H3BF6KNO |
|---|---|
Molecular Weight |
269.00 g/mol |
IUPAC Name |
potassium;trifluoro-[5-(trifluoromethoxy)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H3BF6NO.K/c8-6(9,10)15-5-1-4(2-14-3-5)7(11,12)13;/h1-3H;/q-1;+1 |
InChI Key |
WAMCPVZXCWPFRU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CN=C1)OC(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















